

Application Notes and Protocols: Determination of IC50 of WR99210 Against Different Parasite Strains

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Compound of Interest

Compound Name: WR99210 hydrochloride

Cat. No.: B1667809

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Introduction

WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against various parasitic protozoa, including Plasmodium species and Toxoplasma gondii. As a triazine-based antifolate, its mechanism of action involves the disruption of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in these organisms.[1][2] The emergence of parasite resistance to existing antifolate drugs like pyrimethamine has necessitated the evaluation of alternative inhibitors such as WR99210.[3] These application notes provide a comprehensive overview of the in vitro efficacy of WR99210 against different parasite strains, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of its mechanism of action.

Data Presentation: IC50 Values of WR99210

The following table summarizes the reported IC50 values of WR99210 against various strains of Plasmodium falciparum, Plasmodium vivax, and Toxoplasma gondii. This data facilitates a comparative analysis of the drug's potency across different parasite species and strains, including those with known drug resistance mutations.

Parasite Species	Strain	Relevant Genotype / Mutations in dhfr	IC50 (nM)	Reference(s)
Plasmodium falciparum	FCB	Not specified	~0.65 - 2.6	[1][4]
Plasmodium falciparum	Dd2	Pyrimethamine-resistant	Not explicitly stated, but sensitive	[5]
Plasmodium falciparum	7G8	Pyrimethamine-resistant	Not explicitly stated, but sensitive	[5]
Plasmodium falciparum	HB3	Pyrimethamine-sensitive	Not explicitly stated, but sensitive	[5]
Plasmodium falciparum	D10	Pyrimethamine-sensitive	Not explicitly stated, but sensitive	[5]
Plasmodium vivax	Wild-type	-	$1.8 \pm 0.2 \times 10^{-9}$ M (1.8 nM)	[6][7][8]
Plasmodium vivax	N50I	Single mutant	$2.5 \pm 0.4 \times 10^{-9}$ M (2.5 nM)	[6][7][8]
Plasmodium vivax	F57L	Single mutant	$2.0 \pm 0.3 \times 10^{-9}$ M (2.0 nM)	[6][7][8]
Plasmodium vivax	S58R	Single mutant	$1.9 \pm 0.3 \times 10^{-7}$ M (190 nM)	[6][7][8]
Plasmodium vivax	S117N	Single mutant	$1.9 \pm 0.3 \times 10^{-10}$ M (0.19 nM)	[6][7][8]
Plasmodium vivax	I173L	Single mutant	$2.2 \pm 0.4 \times 10^{-9}$ M (2.2 nM)	[6][7][8]

Plasmodium vivax	N50I + S117N	Double mutant	$2.2 \pm 0.4 \times 10^{-10}$ M (0.22 nM)	[6] [7] [8]
Plasmodium vivax	S58R + S117N	Double mutant	$2.1 \pm 0.3 \times 10^{-8}$ M (21 nM)	[6] [7] [8]
Plasmodium vivax	S58R + I173L	Double mutant	$2.5 \pm 0.4 \times 10^{-7}$ M (250 nM)	[6] [7] [8]
Plasmodium vivax	S117N + I173L	Double mutant	$2.5 \pm 0.4 \times 10^{-10}$ M (0.25 nM)	[6] [7] [8]
Plasmodium vivax	S58R + S117N + I173L	Triple mutant	$2.8 \pm 0.5 \times 10^{-8}$ M (28 nM)	[6] [7] [8]
Plasmodium vivax	57L+58R+61M+117T	Quadruple mutant	1.66×10^{-7} M (166 nM)	[7] [8]
Toxoplasma gondii	RH	Wild-type	~50	[9]

Experimental Protocols

Two standard methods for determining the IC₅₀ of antimalarial compounds against *P. falciparum* are the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.

Protocol 1: SYBR Green I-Based Fluorescence Assay[\[10\]](#)[\[11\]](#)[\[12\]](#)

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Complete parasite culture medium (e.g., RPMI-1640 with Albumax I, L-glutamine, HEPES, and hypoxanthine)

- Washed human erythrocytes (O+)
- WR99210 stock solution (in DMSO)
- Control antimalarial drugs (e.g., Chloroquine, Artemisinin)
- 96-well black, clear-bottom microplates
- Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
- Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)
- Incubator at 37°C

Procedure:

- Drug Plate Preparation:
 - Prepare serial dilutions of WR99210 and control drugs in complete medium in a separate 96-well plate.
 - Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.
 - Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).
- Assay Initiation:
 - Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete medium.
 - Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.

- Incubation:
 - Place the plate in a humidified, airtight container and flush with the gas mixture.
 - Incubate at 37°C for 72 hours.
- Lysis and Staining:
 - After incubation, freeze the plate at -20°C or -80°C and then thaw to lyse the red blood cells.
 - Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Protect from light.
 - Add 100 µL of the SYBR Green I lysis buffer to each well.
 - Incubate the plate in the dark at room temperature for 1-2 hours.
- Fluorescence Reading:
 - Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis:
 - Average the fluorescence readings from the triplicate wells for each concentration.
 - Subtract the average fluorescence of the background control from all other readings.
 - Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).
 - Plot the percentage of inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: [³H]-Hypoxanthine Incorporation Assay[4] [13][14][15][16]

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

Materials:

- *P. falciparum* culture (asynchronous or synchronized)
- Complete parasite culture medium
- Washed human erythrocytes (O+)
- WR99210 stock solution (in DMSO)
- [³H]-hypoxanthine (specific activity ~1-5 Ci/mmol)
- 96-well microplates
- Cell harvester
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter
- Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)
- Incubator at 37°C

Procedure:

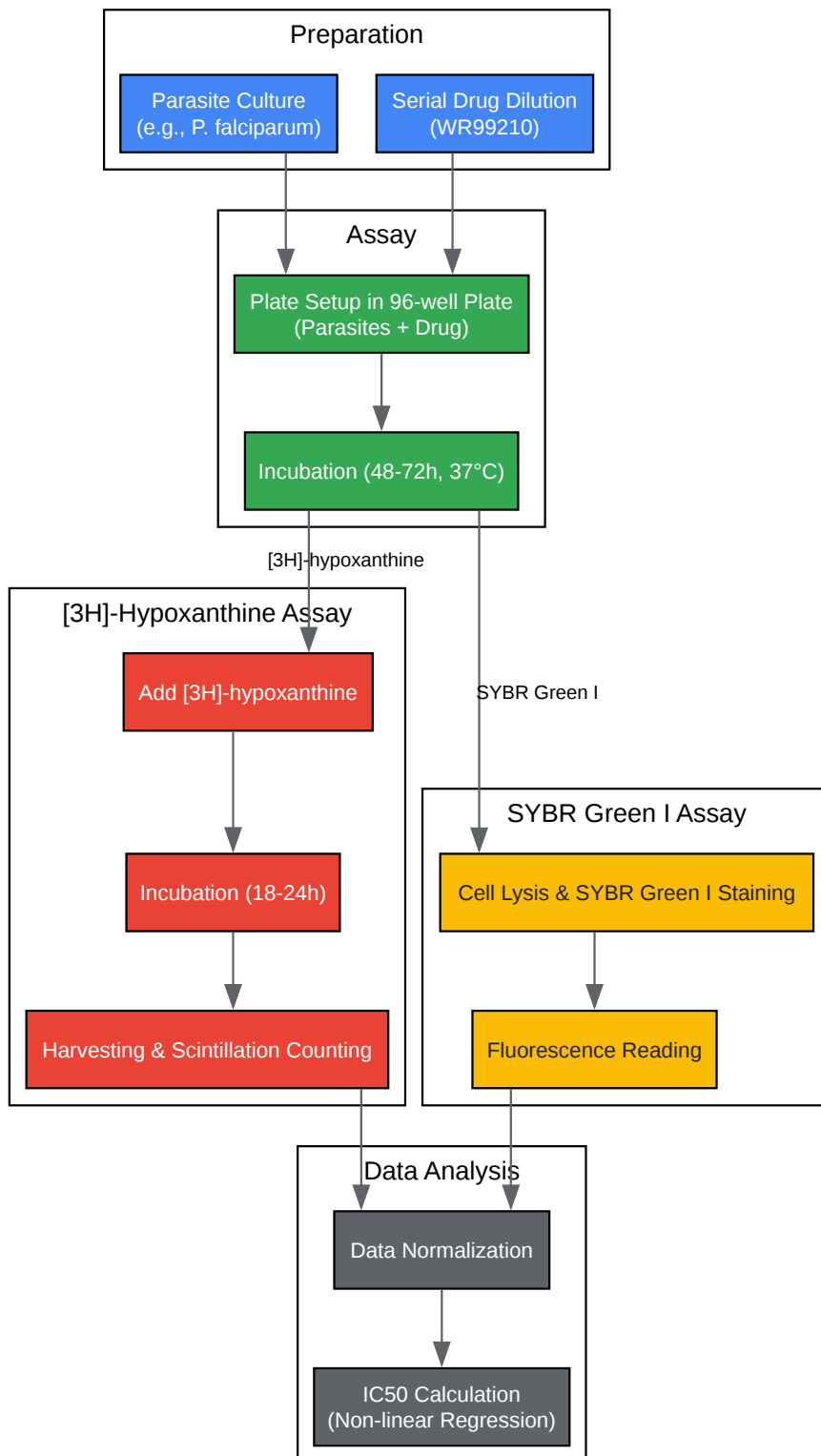
- Drug Plate Preparation:
 - Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.
 - Include drug-free and background control wells as described in the SYBR Green I protocol.
- Assay Initiation:

- Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete medium.
- Add 200 μ L of the parasite suspension to each well of the drug plate.
- Incubation:
 - Place the plate in a gassed, humidified chamber and incubate at 37°C for 24 hours.
- Radiolabeling:
 - Add 25 μ L of complete medium containing 0.5 μ Ci of [3 H]-hypoxanthine to each well.
 - Return the plate to the incubator and continue incubation for an additional 18-24 hours.
- Harvesting:
 - After the total incubation period (42-48 hours), freeze the plate at -20°C to lyse the cells.
 - Thaw the plate and harvest the contents of each well onto glass fiber filters using a cell harvester.
 - Wash the filters with distilled water to remove unincorporated [3 H]-hypoxanthine.
- Scintillation Counting:
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate the mean CPM for each triplicate.
 - Determine the percentage of inhibition for each drug concentration relative to the drug-free control.

- Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

Visualizations

Experimental Workflow for IC50 Determination

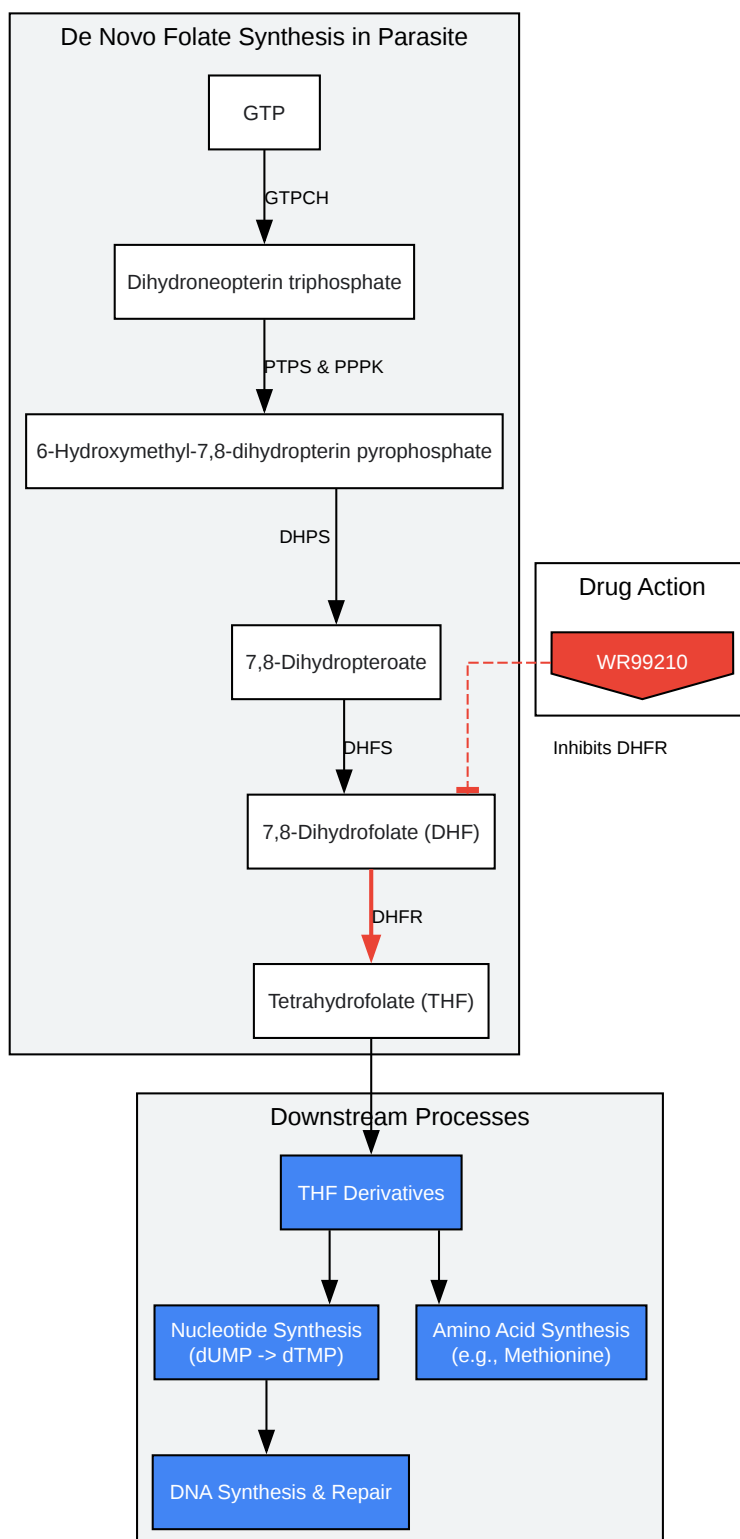
Experimental Workflow for IC₅₀ Determination

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Caption: A generalized workflow for determining the IC₅₀ of WR99210.

Folate Biosynthesis Pathway and Mechanism of Action of WR99210

Folate Biosynthesis Pathway and WR99210 Inhibition



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